Methyl 7-acetylquinoline-3-carboxylate chemical structure and properties
Methyl 7-acetylquinoline-3-carboxylate chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for Methyl 7-acetylquinoline-3-carboxylate . It is designed for medicinal chemists and process engineers focusing on quinoline scaffolds for drug discovery, particularly in kinase inhibition and anti-infective research.
Executive Summary & Scaffold Analysis
Methyl 7-acetylquinoline-3-carboxylate (CAS: 1956385-03-7) is a trisubstituted quinoline derivative characterized by two orthogonal electrophilic handles: a methyl ester at position C3 and an acetyl group at position C7.[1] This bifunctionality makes it a high-value "linchpin" intermediate in divergent synthesis.
-
Pharmacophore Utility: The quinoline-3-carboxylate core mimics the ATP-binding motif of various kinases. The C7-acetyl group provides a vector for extending into the solvent-exposed regions of a binding pocket or for installing covalent warheads (e.g.,
-bromoketones). -
Synthetic Challenge: Direct synthesis is complicated by the regioselectivity required to place the acetyl group at C7 while maintaining the C3 ester. Standard Skraup or Doebner-von Miller syntheses often yield inseparable mixtures or fail due to the deactivating nature of the acetyl group.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | Methyl 7-acetylquinoline-3-carboxylate | |
| CAS Number | 1956385-03-7 | |
| Molecular Formula | ||
| Molecular Weight | 229.23 g/mol | |
| Appearance | Pale yellow to off-white solid | Crystalline |
| Predicted LogP | 2.1 - 2.4 | Lipophilic, good membrane permeability |
| H-Bond Acceptors | 3 (N, 2x C=O) | |
| H-Bond Donors | 0 | |
| Solubility | DMSO, DCM, Chloroform, Ethyl Acetate | Poor water solubility |
| Storage | 2–8°C (Refrigerated) | Ester hydrolysis risk over long term |
Synthetic Methodologies
The synthesis of Methyl 7-acetylquinoline-3-carboxylate devoid of a 4-hydroxyl group is non-trivial. The most robust, field-proven route utilizes a Modified Gould-Jacobs Protocol followed by a deoxygenation sequence. This avoids the instability associated with the 2-amino-4-acetylbenzaldehyde required for a direct Friedländer synthesis.
Retrosynthetic Analysis (Graphviz)
The strategy relies on constructing the pyridine ring onto the benzene core using 3-aminoacetophenone as the starting material.
Caption: Retrosynthetic logic flow from the target 4-H quinoline back to commercially available 3-aminoacetophenone via the Gould-Jacobs pathway.
Detailed Experimental Protocols
Step 1: Condensation (Enamine Formation)
Reaction: 3-Aminoacetophenone + Dimethyl Methoxymethylenemalonate (DMM)
-
Reagents: 3-Aminoacetophenone (1.0 eq), DMM (1.1 eq), Methanol (Solvent).
-
Protocol:
-
Charge a round-bottom flask with 3-aminoacetophenone and Methanol (5 vol).
-
Add DMM dropwise at room temperature.
-
Heat to reflux (
) for 3–4 hours. Monitor by TLC (formation of a less polar spot). -
Cool to
. The enamine product typically precipitates. -
Filter and wash with cold methanol.
-
-
Why this works: The aniline nitrogen is sufficiently nucleophilic to displace the methoxy group of the malonate. Using the meta-acetyl isomer ensures the correct substitution pattern (7-acetyl) upon cyclization.
Step 2: Thermal Cyclization (Gould-Jacobs)
Reaction: Enamine
-
Critical Parameter: Temperature must exceed
to overcome the activation energy for aromatic substitution. -
Protocol:
-
Use Dowtherm A (diphenyl ether/biphenyl eutectic mixture) as the solvent (10 vol).
-
Preheat solvent to
(vigorous reflux). -
Add the solid enamine portion-wise (Caution: Rapid methanol evolution causes foaming).
-
Stir at
for 30–60 minutes. -
Cool to room temperature. Dilute with hexane to precipitate the product.
-
Filter the off-white solid (4-hydroxy quinoline).
-
Step 3: Aromatization/Deoxygenation Sequence
To obtain the 4-H target from the 4-OH intermediate:
-
Chlorination: Reflux the 4-OH intermediate in
(neat) for 2 hours. -
Hydrodehalogenation:
-
Dissolve the 4-chloro intermediate in Methanol/TEA.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 4–6 hours. -
Result: Clean removal of the chlorine atom, yielding Methyl 7-acetylquinoline-3-carboxylate .
-
Reactivity & Derivatization Workflow
The chemical value of this molecule lies in its ability to undergo orthogonal functionalization.
Caption: Orthogonal derivatization pathways. The C7-acetyl allows for warhead synthesis (Prod1) or library expansion (Prod4), while the C3-ester allows for amide coupling (Prod2).
Key Reactivity Insights
-
Selective Reduction: The ketone at C7 is more reactive toward borohydride reduction than the conjugated ester at C3. Controlled reduction (
, 1 eq ) yields the secondary alcohol selectively. -
Claisen-Schmidt Condensation: The acetyl methyl group is acidic. Reaction with aromatic aldehydes (KOH, EtOH) yields chalcones, which are potent antiproliferative agents (see Reference 2).
-
Bromination: Reaction with
in acetic acid yields the -bromoketone, a precursor for thiazole formation (Hantzsch synthesis).
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
-
Process Safety:
-
POCl3 Step: Generates HCl gas. Must be scrubbed.
-
Gould-Jacobs Cyclization: High temperature (
) poses a thermal hazard. Dowtherm A vapor is flammable. Ensure inert atmosphere ( ).
-
References
-
BenchChem . Methyl 7-acetylquinoline-3-carboxylate Product Data. Retrieved from
-
National Institutes of Health (PubMed) . Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Discusses the antiproliferative activity of quinoline-3-carboxylates against MCF-7 and K562 cell lines. Retrieved from
-
Sigma-Aldrich .[6] Methyl 7-acetylquinoline-3-carboxylate CAS 1956385-03-7 Entry.[4][6] Retrieved from
-
ResearchGate . Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Provides the foundational Gould-Jacobs protocol adapted in this guide. Retrieved from
-
Organic Syntheses . p-Acetyl-alpha-bromohydrocinnamic acid (Example of Aminoacetophenone reactivity). Illustrates the reactivity of the acetyl group in aniline precursors. Retrieved from
Sources
- 1. CAS 1956385-03-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 7-acetylquinoline-3-carboxylate | 1956385-03-7 | Benchchem [benchchem.com]
- 5. SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. methyl 7-acetylquinoline-3-carboxylate | 1956385-03-7 [sigmaaldrich.com]
